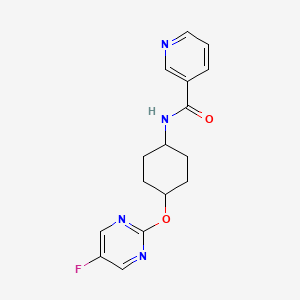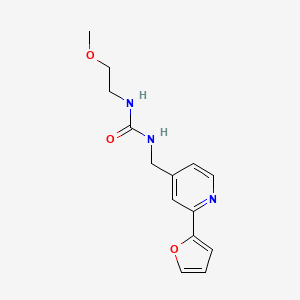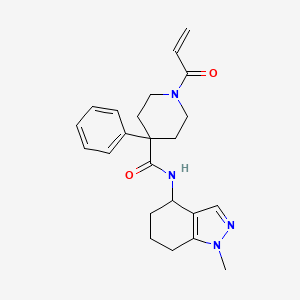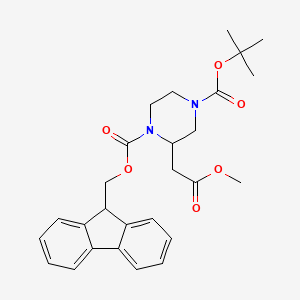
Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The name “Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate” suggests that this compound is a derivative of piperazine, which is a common building block in the synthesis of pharmaceuticals and other organic compounds . The “BOC” and “FMOC” in the name refer to protective groups used in organic synthesis. These groups are often used to protect reactive sites on a molecule during a reaction, and then removed in a later step.
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. The presence of BOC and FMOC protective groups would allow for selective reactions to occur at different sites on the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Piperazine derivatives can exhibit a wide range of properties, depending on the nature of the other functional groups present in the molecule .
科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are widely recognized for their versatility in medicinal chemistry, serving as crucial scaffolds in the development of drugs with varied therapeutic applications. These applications include, but are not limited to, antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the importance of structural modifications for enhancing pharmacokinetic and pharmacodynamic properties. This adaptability underscores the potential of piperazine derivatives, including Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate, in drug discovery and development processes (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine-based compounds have shown significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a building block allows for the rational design and optimization of anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents. This activity exemplifies the compound's utility in addressing one of the most critical challenges in infectious disease treatment today (Girase et al., 2020).
Pharmacophoric Activities of Piperazine Analogues
Research into the synthesis and pharmaceutical applications of piperazine and its analogues has demonstrated a broad spectrum of pharmacophoric activities. The development of new methods for synthesizing piperazine derivatives has been driven by their significant therapeutic potential, reflecting ongoing trends in medicinal chemistry (Mohammed et al., 2015).
Role in Drug Metabolism
The study of drug metabolism pathways, such as those involving saracatinib, has revealed the formation of reactive intermediates from N-methyl piperazine groups. This research provides insights into the reasons behind certain drug side effects, contributing to safer drug design by understanding the bioactivation mechanisms and the metabolic pathways involved (Attwa et al., 2018).
将来の方向性
特性
IUPAC Name |
4-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(31)28-13-14-29(18(16-28)15-24(30)33-4)26(32)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,13-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIFPRXEVOVAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

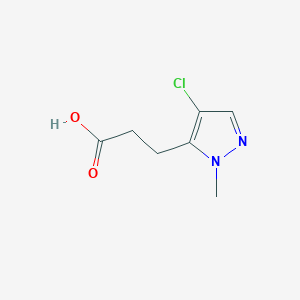

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)
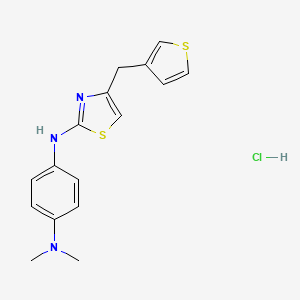
![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)
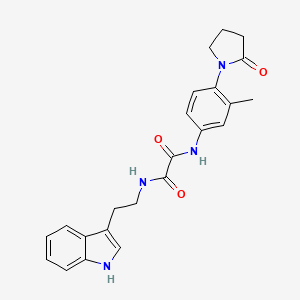
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
